

Spectroscopic Profiling of Phenylhexylmethylchlorosilane: A Comprehensive Analytical Guide

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Compound of Interest

Compound Name:	Phenylhexylmethyl chlorosilane
CAS No.:	139989-80-3
Cat. No.:	B2861507

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Executive Summary

Phenylhexylmethylchlorosilane (CAS: 139989-80-3)[1] is a highly versatile, moisture-sensitive organosilicon building block used extensively in the synthesis of functionalized siloxanes, pharmaceutical intermediates, and specialized chromatographic stationary phases. Due to the presence of four distinct substituents on the silicon center (phenyl, hexyl, methyl, and chlorine), it presents a complex but highly diagnostic spectroscopic profile.

This whitepaper provides an authoritative, in-depth technical guide to the spectroscopic characterization of phenylhexylmethylchlorosilane (PHMCS) using Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and Electron Ionization Mass Spectrometry (EI-MS). Designed for researchers and drug development professionals, this guide emphasizes the causality behind spectral phenomena and provides self-validating, field-proven protocols to prevent data artifacts caused by hydrolysis.

Structural & Physical Profiling

- Chemical Name: Phenylhexylmethylchlorosilane (or Chloro(hexyl)methylphenylsilane)
- Molecular Formula: $C_{13}H_{21}ClSi$
- Molecular Weight: 240.84 g/mol
- Physical State: Colorless to pale yellow liquid (at standard temperature and pressure)
- Chemical Reactivity: Highly susceptible to nucleophilic attack by water. Exposure to ambient moisture rapidly converts the Si-Cl bond to a silanol (Si-OH), which subsequently condenses to form a stable disiloxane (Si-O-Si) with the release of HCl gas.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for mapping the distinct electronic environments of PHMCS. The electronegative chlorine atom exerts a strong deshielding effect on the adjacent silicon nucleus and the alpha-protons, while the phenyl ring introduces magnetic anisotropy[2].

Spectral Data Interpretation

1H NMR: The proton spectrum is divided into three distinct regions: the aromatic multiplet (7.35–7.65 ppm), the aliphatic hexyl chain (0.88–1.45 ppm), and the highly shielded Si-CH₃ singlet. The Si-CH₃ protons appear around 0.65 ppm, which is significantly downfield compared to tetramethylsilane (TMS, 0 ppm) due to the electron-withdrawing nature of the chlorine atom.

^{13}C NMR: The carbon spectrum clearly resolves the aromatic carbons, the six distinct aliphatic carbons of the hexyl chain, and the Si-CH₃ carbon. The ipso-carbon of the phenyl ring is heavily deshielded (~134.5 ppm).

^{29}Si NMR: The ^{29}Si nucleus is highly sensitive to its coordination environment.

Monochlorosilanes typically resonate in the +15 to +20 ppm range[3]. This positive chemical shift is a direct readout of the deshielding caused by the Si-Cl bond.

Quantitative Data Summaries

Table 1: 1H NMR Assignments (400 MHz, CDCl₃)

Nucleus	Chemical Shift (ppm)	Multiplicity	Integration	Assignment
¹ H	7.55 – 7.65	Multiplet (m)	2H	Phenyl (ortho)
¹ H	7.35 – 7.45	Multiplet (m)	3H	Phenyl (meta, para)
¹ H	1.20 – 1.45	Multiplet (m)	8H	Hexyl internal (-CH ₂ -) ₄
¹ H	1.05 – 1.15	Multiplet (m)	2H	Hexyl alpha (Si-CH ₂ -)
¹ H	0.88	Triplet (t, J=7.0 Hz)	3H	Hexyl terminal (-CH ₃)

| ¹H | 0.65 | Singlet (s) | 3H | Si-CH₃ |

Table 2: ¹³C and ²⁹Si NMR Assignments

Nucleus	Chemical Shift (ppm)	Assignment
¹³ C	134.5	Phenyl (ipso)
¹³ C	133.2, 130.1, 128.0	Phenyl (ortho, para, meta)
¹³ C	32.5, 31.4, 22.6, 17.5	Hexyl internal (-CH ₂ -)
¹³ C	14.1	Hexyl terminal (-CH ₃)
¹³ C	1.5	Si-CH ₃

| ²⁹Si | +18.5 | Silicon center (Si-Cl) |

Self-Validating Protocol: Anhydrous NMR Acquisition

Causality: Even trace moisture in standard NMR solvents will hydrolyze the Si-Cl bond. A hydrolyzed sample will present a broad ¹H peak at ~4.5 ppm (Si-OH) or a shifted ²⁹Si peak near -5 ppm (indicative of Si-O-Si formation).

- Solvent Preparation: Dry CDCl_3 over activated 4Å molecular sieves for a minimum of 24 hours prior to use.
- Inert Transfer: Transfer all materials into an argon-filled glovebox ($\text{O}_2 < 1$ ppm, $\text{H}_2\text{O} < 1$ ppm).
- Sample Formulation: Dissolve 15–20 mg of PHMCS in 0.6 mL of the dried CDCl_3 .
- Hermetic Sealing: Transfer the solution to a J. Young valve NMR tube to maintain a strict hermetic seal during transport to the spectrometer.
- Acquisition: Acquire ^1H , ^{13}C , and ^{29}Si spectra immediately. Use a relaxation delay (D1) of at least 10 seconds for ^{29}Si to account for its long T_1 relaxation time.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR provides rapid confirmation of the functional groups attached to the silicon center. The most critical diagnostic feature of PHMCS is the Si-Cl stretching mode. Because silicon and chlorine are relatively heavy atoms and the bond is highly polar, this vibration occurs at a low frequency, typically between 460 and 490 cm^{-1} [4][5].

Vibrational Assignments

Table 3: FTIR Spectral Data

Wavenumber (cm ⁻¹)	Intensity	Vibrational Mode
3070, 3050	Weak	Aromatic C-H stretch
2960, 2925, 2855	Strong	Aliphatic C-H stretch (Hexyl, Methyl)
1590, 1430	Medium	Aromatic C=C stretch
1255	Strong	Si-CH ₃ symmetric deformation (umbrella mode)
1110	Strong	Si-Phenyl stretch
800 – 840	Strong	Si-C aliphatic stretch / CH ₃ rocking

| 475 | Strong | Si-Cl stretch |

Self-Validating Protocol: Extended-Range ATR-FTIR

Causality: Standard Zinc Selenide (ZnSe) ATR crystals have a spectral cutoff around 650 cm⁻¹, rendering the critical Si-Cl peak (475 cm⁻¹) invisible. A monolithic diamond ATR crystal is required to access the far-IR region.

- System Purge: Purge the FTIR spectrometer and the diamond ATR accessory with dry, oil-free nitrogen for 30 minutes to eliminate atmospheric water vapor.
- Background: Collect a background spectrum under continuous nitrogen flow.
- Sample Application: Apply a single drop of neat PHMCS directly onto the ATR crystal using a dry glass syringe.
- Scanning: Acquire 32 scans at 4 cm⁻¹ resolution from 4000 to 400 cm⁻¹.
- Decontamination: Immediately wipe the crystal with anhydrous hexanes. Failure to remove the sample promptly will result in ambient moisture cross-linking the silane into an intractable glass-like siloxane film on the sensor.

Mass Spectrometry (EI-MS)

Electron Ionization Mass Spectrometry (EI-MS) provides definitive proof of molecular weight and structural connectivity. Alkylphenylsilanes undergo highly predictable fragmentation pathways under 70 eV ionization[6].

Isotopic Signatures and Fragmentation Causality

Chlorine exists as two stable isotopes, ^{35}Cl and ^{37}Cl , in an approximate 3:1 natural abundance ratio. Consequently, the molecular ion ($[\text{M}]^+$) and any chlorine-containing fragments will present a distinct doublet separated by 2 m/z units.

The base peak in the spectrum is driven by alpha-cleavage. The loss of the largest alkyl group (the hexyl radical, -85 Da) is kinetically and thermodynamically favored because it relieves steric strain and yields the $[\text{Si}(\text{CH}_3)(\text{C}_6\text{H}_5)\text{Cl}]^+$ cation. This silicenium ion is highly stable due to resonance delocalization from the adjacent phenyl ring's pi-system.

Fragmentation Data

Table 4: EI-MS Fragmentation (70 eV)

m/z	Relative Abundance	Ion / Fragment	Mechanism
240 / 242	~15%	$[\text{M}]^+$ ($\text{C}_{13}\text{H}_{21}\text{ClSi}$) $^+$	Molecular Ion ($^{35}\text{Cl}/^{37}\text{Cl}$ isotopic ratio 3:1)
225 / 227	~10%	$[\text{M} - \text{CH}_3]^+$	Loss of methyl radical
155 / 157	100% (Base Peak)	$[\text{M} - \text{C}_6\text{H}_{13}]^+$	Alpha-cleavage loss of hexyl radical

| 119 | ~40% $[\text{Si}(\text{CH}_3)(\text{C}_6\text{H}_5)]^+$ | Sequential loss of Cl radical from m/z 155 |

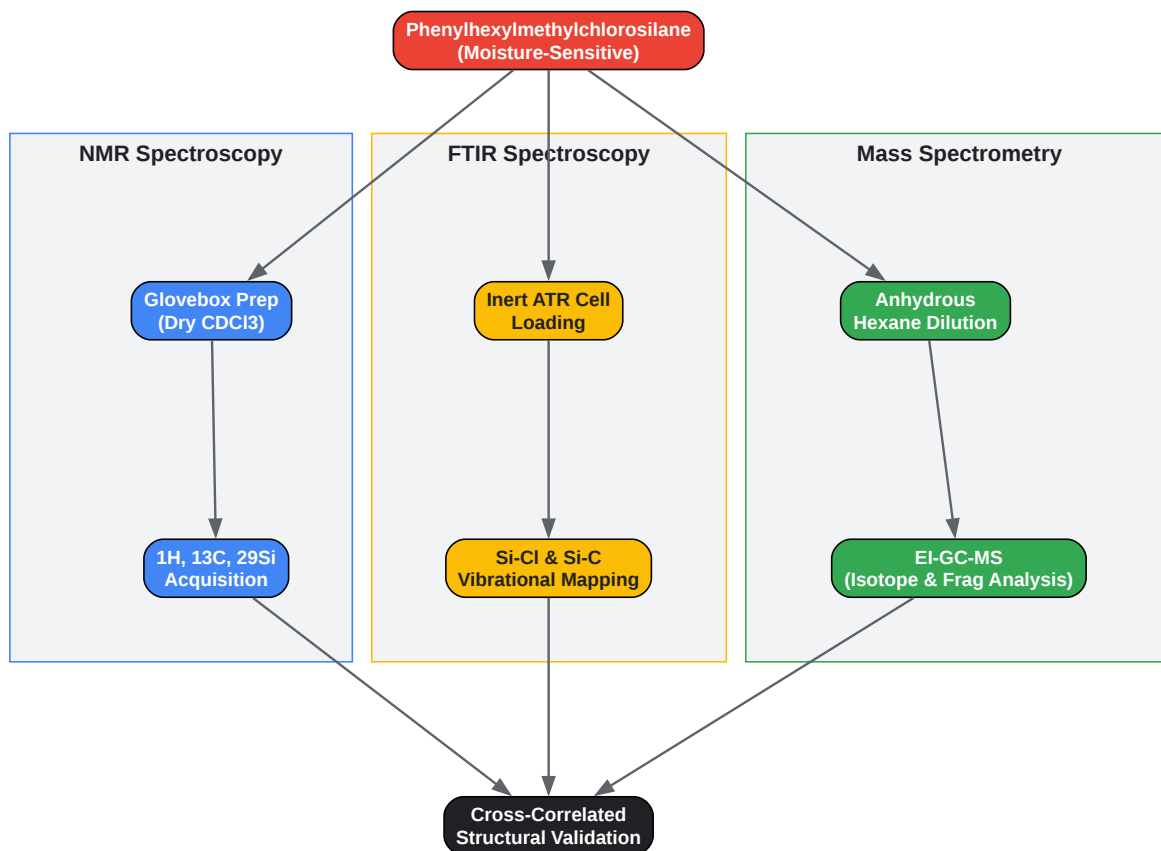
Self-Validating Protocol: EI-GC-MS Acquisition

- Dilution: Prepare a 1 mg/mL solution of PHMCS in strictly anhydrous GC-grade hexane.

- Injection: Inject 1 μ L into a GC-MS system equipped with a non-polar column (e.g., 5% phenyl / 95% dimethylpolysiloxane).
- Inlet Parameters: Set the inlet temperature to 250°C and operate in split mode (1:50) to prevent column overloading.
- Thermal Gradient: Hold the oven at 80°C for 1 min, ramp at 15°C/min to 300°C, and hold for 5 min.
- Ionization: Operate the MS in EI mode at 70 eV, scanning m/z 50 to 400.

Analytical Workflow Visualization

To ensure absolute scientific integrity and prevent sample degradation, the following workflow must be adhered to when verifying the structure of moisture-sensitive chlorosilanes.



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Fig 1: Inert-atmosphere analytical workflow for the spectroscopic validation of chlorosilanes.

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